molecular formula C12H17BFNO3 B3251854 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester CAS No. 2121513-86-6

2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester

Cat. No. B3251854
CAS RN: 2121513-86-6
M. Wt: 253.08 g/mol
InChI Key: NCKNLZMVHKITGV-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester” is a type of organoboron reagent. These reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of organoboron reagents like “2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester” involves various methods. One of the methods includes the addition of B–H over an unsaturated bond which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Another method involves the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

Organoboron compounds like “2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions, which involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Let’s focus on how 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester contributes to this field.

Role in SM Coupling:

Synthesis of DYRK1A Inhibitors

Application:

Protodeboronation in Organic Synthesis

Catalytic Protodeboronation:

Enantiospecificity and Radical-Clock Experiments

Mechanistic Insights:

Safety and Hazards

While specific safety and hazard information for “2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester” is not available, it’s important to handle similar chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the research and application of organoboron compounds like “2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester” could involve the development of new borane reagents and the exploration of new synthetic applications . For instance, the protodeboronation of alkyl boronic esters is not well developed and could be a potential area for future research .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a powerful tool in organic synthesis, enabling the construction of complex organic molecules .

Action Environment

The action of 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which the compound participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a wide range of environmental conditions.

properties

IUPAC Name

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKNLZMVHKITGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139420
Record name Pyridine, 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester

CAS RN

2121513-86-6
Record name Pyridine, 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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